molecular formula C11H15NO B11760005 N-cyclopropyl-4-methoxy-N-methylaniline

N-cyclopropyl-4-methoxy-N-methylaniline

Cat. No.: B11760005
M. Wt: 177.24 g/mol
InChI Key: JYADEGVSEQAABB-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-methoxy-N-methylaniline: is an organic compound with a unique structure characterized by a cyclopropyl group attached to the nitrogen atom, a methoxy group on the benzene ring, and a methyl group on the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-4-methoxy-N-methylaniline typically involves the methylation of aniline derivatives. One efficient method is the methylation of anilines with methanol catalyzed by cyclometalated ruthenium complexes. This hydrogen autotransfer procedure proceeds under mild conditions (60°C) with NaOH as the base .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of catalytic methylation and the use of transition metal catalysts can be applied to scale up the synthesis for industrial purposes.

Chemical Reactions Analysis

Types of Reactions: N-cyclopropyl-4-methoxy-N-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: The methoxy group on the benzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Substituted aniline derivatives.

Scientific Research Applications

N-cyclopropyl-4-methoxy-N-methylaniline has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-methoxy-N-methylaniline involves its interaction with molecular targets and pathways. For example, the compound undergoes N-dealkylation catalyzed by cytochrome P450 enzymes. This reaction involves two steps: Cα–H hydroxylation on the N-substituent to form a carbinolaniline complex, followed by decomposition to yield cyclopropanone and N-methylaniline .

Comparison with Similar Compounds

  • N-cyclopropyl-N-methylaniline
  • 4-methoxyaniline
  • N-methylaniline

Comparison: N-cyclopropyl-4-methoxy-N-methylaniline is unique due to the presence of both a cyclopropyl group and a methoxy group, which confer distinct chemical properties and reactivity compared to its analogs. The cyclopropyl group introduces ring strain, affecting the compound’s stability and reactivity, while the methoxy group influences its electronic properties and interactions with other molecules .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

N-cyclopropyl-4-methoxy-N-methylaniline

InChI

InChI=1S/C11H15NO/c1-12(9-3-4-9)10-5-7-11(13-2)8-6-10/h5-9H,3-4H2,1-2H3

InChI Key

JYADEGVSEQAABB-UHFFFAOYSA-N

Canonical SMILES

CN(C1CC1)C2=CC=C(C=C2)OC

Origin of Product

United States

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